N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N5O |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11N5O/c1-9-3-5-14-11(7-9)16-13(19)10-8-12-15-4-2-6-18(12)17-10/h2-8H,1H3,(H,14,16,19) |
InChI Key |
KSQQIFXHVZLAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN3C=CC=NC3=C2 |
Origin of Product |
United States |
Preparation Methods
Ester Hydrolysis to Carboxylic Acid
Methyl ester II is hydrolyzed using aqueous sodium hydroxide (25–35°C, 4h) to yield I with 97% efficiency. Similar conditions using potassium hydroxide in ethanol (0–5°C, 2h) achieve 97.7% yield, demonstrating scalability.
Amide Coupling with 4-Methylpyridin-2-Amine
The carboxylic acid intermediate is activated (e.g., via thionyl chloride) to form an acyl chloride, which reacts with 4-methylpyridin-2-amine. While explicit details for this step are absent in the provided sources, analogous amidation protocols in pyrazolo[1,5-a]pyrimidine chemistry suggest using:
Alternative Route: Direct Cyclization with Prefunctionalized Components
A streamlined approach involves condensing prefunctionalized pyrazole and pyrimidine precursors. For example, β-enaminones (e.g., 25 ) react with 3-aminopyrazoles (24 ) to form 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidines (26 ) via ring-opening and cyclization. Adapting this method, 4-methylpyridin-2-amine could be introduced during the cyclization step to directly yield the target compound.
Optimization and Industrial Scalability
The patent CN103896951A highlights critical parameters for large-scale production:
-
Solvent Choice : Toluene for cyclization, methanol/water for hydrolysis.
-
Base Selection : Sodium/potassium hydroxide for ester saponification.
-
Workup : Citric acid quenching followed by crystallization yields high-purity product.
Table 2: Scalability Data from Patent CN103896951A
| Step | Scale (g) | Yield | Purity (HPLC) |
|---|---|---|---|
| Ester hydrolysis (NaOH) | 20.5 | 97% | >99% |
| Ester hydrolysis (KOH) | 50.0 | 97.7% | >99% |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes selective hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Studies show:
-
Acidic hydrolysis : Achieved with HCl (6 N) at 80°C for 12 hours, forming pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (yield: 78–85%).
-
Basic hydrolysis : NaOH (2 M) at 60°C cleaves the amide bond, generating the corresponding carboxylate salt (yield: 65%).
Controlled conditions prevent degradation of the pyridine or pyrimidine rings, as shown by FT-IR and NMR monitoring.
Cyclocondensation with β-Dicarbonyl Compounds
The compound participates in oxidative cyclization with β-dicarbonyl substrates (e.g., ethyl acetoacetate) to form fused polycyclic derivatives. Key findings from optimized reactions :
| Entry | Acid (equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (6) | Air | 74 |
| 2 | HOAc (6) | O₂ | 94 |
| 3 | p-TSA (2) | O₂ | 41 |
Mechanism :
-
Nucleophilic attack by the enol form of β-dicarbonyl compounds.
-
Oxidative dehydrogenation (O₂-driven) forms intermediate B .
-
Cyclization and dehydration yield pyrazolo[1,5-a]pyridine derivatives .
Palladium-Catalyzed Cross-Coupling Reactions
The pyridine substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki coupling with aryl boronic acids (PdCl₂, K₂CO₃, EtOH, 80°C) introduces aryl groups at the pyridine’s 4-position (yields: 60–82%) .
-
Buchwald-Hartwig amination with secondary amines forms N-alkylated derivatives (e.g., morpholine substitution at 85% yield) .
Microwave-Assisted Regioselective Modifications
Microwave irradiation enhances regioselectivity in cyclization reactions. For example:
-
Reaction with cinnamoyl derivatives under microwave (120°C, 20 min) yields 7-aminopyrazolo[1,5-a]pyrimidines (4a–f) with >95% regioselectivity .
-
Traditional heating methods produce mixed isomers (5- vs. 7-amino), highlighting microwave’s kinetic control advantage .
Alkylation of Pyridine Nitrogen
-
Quaternization with methyl iodide (CH₃I, DMF, 50°C) forms N-methylpyridinium salts (yield: 88%).
Carboxamide Substitution
-
Reaction with Grignard reagents (RMgX) replaces the amide with ketone groups (yield: 70–75%).
Mechanistic Insights into Oxidative Coupling
Oxidative cross-dehydrogenative coupling (CDC) with β-diketones proceeds via:
-
Enol addition : Formation of adduct A (nucleophilic attack).
-
Oxidative dehydrogenation : O₂-mediated removal of H₂ to generate B .
-
Cyclization : Intramolecular attack forms the fused pyrazolo-pyridine core (C ) .
Mechanism Diagram
Hypothetical mechanism based on refs .
Key Synthetic Challenges and Solutions
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Various derivatives of this compound demonstrate significant cytotoxic effects against different cancer cell lines.
Case Studies
- A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting tumor cell proliferation. For instance, compounds were tested on A549 lung cancer cells and MCF-7 breast cancer cells, yielding IC50 values of 12.5 µM and 15.0 µM, respectively, indicating promising anticancer activity .
- Another research focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions significantly enhance their cytotoxicity against various cancer types .
Table: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Enzyme Inhibition
N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has shown potential as an inhibitor for several key enzymes involved in disease pathways.
Key Findings
- Research indicates that certain derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancer .
- The compound's ability to interact with specific active sites of enzymes suggests it could be a lead compound for developing new therapeutic agents targeting these enzymes .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Research Insights
- Preliminary studies have shown that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Material Science Applications
Beyond its medicinal applications, this compound has garnered attention in material science due to its photophysical properties.
Potential Uses
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities influenced by substituents. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Solubility : The piperazine moiety in 10d significantly improves aqueous solubility compared to the target compound, which lacks such polar groups .
- Metabolic Stability : Trifluoromethyl substituents (e.g., in and analogs) enhance resistance to oxidative metabolism, a feature absent in the target compound .
Cytotoxicity
- The 4-methoxyphenylamino group may contribute to DNA intercalation or kinase inhibition .
Enzyme Inhibition
- 5a and 5c () inhibit cathepsins K and B, respectively, highlighting the role of carboxamide substituents in protease binding. The target compound’s 4-methylpyridin-2-yl group may sterically hinder similar interactions .
Anti-Mycobacterial Activity
- Compounds 22–44 () with pyridin-2-ylmethyl substituents show anti-mycobacterial activity.
Biological Activity
N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused heterocyclic structure that imparts unique chemical properties. The synthesis of this compound typically involves multi-step reactions that create the pyrazolo[1,5-a]pyrimidine core followed by functionalization to introduce the 4-methylpyridine moiety.
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines show significant anticancer effects across various cancer cell lines. For instance, compounds within this class have been shown to achieve mean growth inhibition percentages exceeding 40% against multiple cancer types .
- Molecular docking studies suggest that these compounds bind effectively to key targets involved in cancer progression, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA) .
-
Enzyme Inhibition :
- The compound has been evaluated for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. In vitro studies indicated promising inhibitory activity compared to standard drugs .
- Additionally, it has shown significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism and diabetes management. For example, specific derivatives displayed IC50 values significantly lower than traditional inhibitors like acarbose .
- Antioxidant Properties :
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving 56 cancer cell lines, a derivative of this compound demonstrated an average growth inhibition of 43.9%. The compound was found to induce apoptosis in treated cells, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit α-glucosidase and α-amylase. At a concentration of 1 mg/mL, it exhibited an inhibition percentage of approximately 17.41% against α-glucosidase, showcasing its efficacy compared to established inhibitors .
Data Tables
| Biological Activity | IC50 Value (μM) | Comparison with Standard |
|---|---|---|
| AChE Inhibition | 12.5 | Donepezil: 15 |
| α-Glucosidase Inhibition | 15.2 | Acarbose: 750 |
| Antioxidant Capacity | TAC: 31.27 mg/g | - |
Q & A
Q. What are the common synthetic routes for N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide?
The synthesis typically involves cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, followed by hydrolysis and amidation using bis(pentafluorophenyl) carbonate (BPC). This three-step procedure has been optimized for pyrazolo[1,5-a]pyrimidine derivatives, yielding carboxamides with diverse substituents . Alternative routes include cyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with nucleophiles, which is effective for generating heterocycles like pyrazolo[1,5-a]pyrimidines .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : and NMR (e.g., in DMSO-d) confirm substituent positions and hydrogen bonding interactions (e.g., δ 2.41 ppm for methyl groups, δ 10.53 ppm for NH protons) .
- Infrared (IR) spectroscopy : Peaks at ~1670–1690 cm indicate carbonyl stretching of the carboxamide group .
- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 359 for CHNO) validate molecular weight .
Q. What biological targets are associated with this compound?
Pyrazolo[1,5-a]pyrimidine carboxamides are investigated for enzyme inhibition, particularly against cathepsins (e.g., cathepsin K and B) , cyclooxygenase-2 (COX-2) , and IRAK4 (relevant to asthma treatment) . Substituents like N-butyl or N-(2-picolyl) groups significantly modulate inhibitory activity (e.g., IC values ranging from 25–45 µM) .
Q. What solvents and reaction conditions are optimal for its synthesis?
Q. How does the 4-methylpyridin-2-yl substituent influence reactivity?
The pyridine ring enhances solubility in polar solvents and participates in hydrogen bonding with biological targets. The methyl group at the 4-position sterically hinders undesired side reactions during amidation, improving regioselectivity .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered derivatives .
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)) enable direct C–H arylation of the pyrimidine core, avoiding multi-step functionalization .
- Solvent optimization : Acetonitrile with triethylamine as a base enhances nucleophilicity in SNAr reactions (e.g., 51.8% yield for N-alkylated derivatives) .
Q. How do structural modifications affect selectivity between cathepsin K and B inhibition?
- Substituent analysis : N-butyl groups favor cathepsin K inhibition (IC ~25 µM), while N-(2-picolyl) groups target cathepsin B (IC ~45 µM) due to differences in active-site hydrophobicity .
- Computational docking : MD simulations reveal that longer alkyl chains (e.g., butyl) occupy the S2 pocket of cathepsin K, whereas aromatic groups interact with cathepsin B’s S3 subpocket .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay standardization : Use recombinant human enzymes (e.g., cathepsins) under uniform pH and temperature conditions to minimize variability .
- Control compounds : Include z-FR-AMC (cathepsin K substrate) and CA-074 (cathepsin B inhibitor) to validate assay reliability .
- Data normalization : Express IC values relative to positive controls to account for inter-experimental differences .
Q. Can this compound serve as a scaffold for dual-target inhibitors (e.g., COX-2 and IRAK4)?
Q. How are computational methods applied to predict structure-activity relationships (SAR)?
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects with cathepsin inhibition .
- DFT calculations : Analyze electron density maps to prioritize substituents with optimal π-π stacking (e.g., trifluoromethyl groups enhance binding to hydrophobic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
